![molecular formula C20H20N4 B6436869 1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline CAS No. 2548989-22-4](/img/structure/B6436869.png)
1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline (1-O-PIP) is an isoquinoline derivative that has been studied for its potential applications in drug discovery and development. It has been shown to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been found to have a wide range of pharmacological activities, including anti-bacterial, anti-fungal, and anti-viral activity.
Wirkmechanismus
Target of Action
Compounds with similar scaffolds, such as pyrrolopyrazine derivatives, have exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It’s believed that the compound interacts with its targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to impact a variety of biological pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .
Vorteile Und Einschränkungen Für Laborexperimente
1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline has been found to have a wide range of applications in drug discovery and development, and it has been studied for its potential use in the treatment of neurological disorders. However, there are some limitations to its use in laboratory experiments. For example, it has been found to be unstable in aqueous solutions and is not easily soluble in organic solvents. In addition, it is not readily available in large quantities, making it difficult to obtain for laboratory experiments.
Zukünftige Richtungen
1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline has been studied for its potential applications in drug discovery and development, and it has been found to possess a wide range of pharmacological activities. However, further research is needed to fully understand the mechanism of action of 1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline and to identify its potential therapeutic applications. Future studies should focus on the development of more stable and soluble forms of 1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline and on the identification of novel therapeutic targets. In addition, further research should be conducted to explore the potential of 1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline as an adjuvant therapy for neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Synthesemethoden
1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline can be synthesized by a number of methods, including the reaction of pyridine with a mixture of octahydropyrrolo[3,4-b]pyrrole and isoquinoline. The reaction is carried out in the presence of a base such as sodium hydroxide, and the resulting product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline has been studied for its potential applications in drug discovery and development. It has been found to possess anti-inflammatory, anti-cancer, and neuroprotective effects. In addition, it has been shown to have a wide range of pharmacological activities, including anti-bacterial, anti-fungal, and anti-viral activity. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
Eigenschaften
IUPAC Name |
1-(5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl)isoquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4/c1-2-6-17-15(5-1)8-11-22-20(17)24-12-9-16-13-23(14-18(16)24)19-7-3-4-10-21-19/h1-8,10-11,16,18H,9,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWECFVALNGKOFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=CC=CC=N3)C4=NC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]isoquinoline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.